Cas no 1829-78-3 (2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole)
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole
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- MDL: MFCD32864126
- Inchi: 1S/C12H11NO/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-5H,6-7H2,1H3
- InChI Key: BFNYXDVYHXMLSU-UHFFFAOYSA-N
- SMILES: O1C2CCC3=C(C=2N=C1C)C=CC=C3
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1128302-100mg |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 100mg |
$380 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1128302-250mg |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 250mg |
$630 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1128302-500mg |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 500mg |
$1145 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1128302-1g |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 1g |
$2160 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1128302-5g |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 5g |
$7910 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1128302-100mg |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 100mg |
$420 | 2023-03-19 | |
| eNovation Chemicals LLC | Y1128302-250mg |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 250mg |
$660 | 2023-03-19 | |
| eNovation Chemicals LLC | Y1128302-500mg |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 500mg |
$1145 | 2023-03-19 | |
| eNovation Chemicals LLC | Y1128302-1g |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 1g |
$2160 | 2023-03-19 | |
| eNovation Chemicals LLC | Y1128302-5g |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole |
1829-78-3 | 95% | 5g |
$7910 | 2023-03-19 |
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole Suppliers
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole
Introduction to 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole (CAS No. 1829-78-3)
2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole, identified by its Chemical Abstracts Service (CAS) number 1829-78-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the naphthodiazole class, characterized by a fused naphthalene ring system with an oxazole moiety, which imparts distinct electronic and steric properties. The presence of a methyl substituent at the 2-position further modulates its chemical reactivity and biological interactions.
The structural motif of 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole combines the aromatic stability of the naphthalene core with the bioactive potential of the oxazole ring. Oxazoles are well-known for their role as pharmacophores in various therapeutic agents, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. The dihydro derivative suggests a reduced form of the oxazole ring, which can influence its solubility and metabolic stability, making it an attractive scaffold for drug development.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic applications. The naphthodiazole scaffold has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. Specifically, derivatives of 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole have shown promise in preclinical studies as potential inhibitors of kinases and other signaling molecules involved in cancer progression. The methyl group at the 2-position enhances lipophilicity, which can improve membrane permeability and target binding affinity.
One of the most compelling aspects of 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole is its versatility in medicinal chemistry. Researchers have leveraged this scaffold to design analogs with enhanced potency and selectivity. For instance, modifications at the 4- and 5-positions of the oxazole ring have led to compounds with improved pharmacokinetic profiles. These modifications are guided by computational modeling and high-throughput screening techniques, which allow for rapid optimization of lead compounds.
The synthesis of 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled the efficient preparation of complex derivatives, facilitating their exploration in drug discovery programs.
Recent studies have highlighted the biological significance of 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole in modulating inflammatory pathways. In particular, derivatives of this compound have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. These findings align with the broader effort to develop anti-inflammatory agents that target enzymatic pathways without significant side effects associated with non-selective inhibitors.
Another area of interest is the potential application of 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole in oncology research. Preclinical data suggest that certain derivatives exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis or inhibiting proliferation. The structural features of this compound allow it to interact with DNA or disrupt microtubule formation in cancer cells. Further investigation into its mechanism of action could uncover novel therapeutic strategies for treating malignancies.
The pharmacological profile of 2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole is also influenced by its solubility and metabolic stability. The dihydro modification enhances water solubility compared to its aromatic counterpart, which can improve bioavailability following oral administration. Additionally, metabolic studies have shown that this compound is metabolically stable enough to undergo limited biotransformation in vivo but still retains sufficient bioactivity for therapeutic purposes.
In conclusion,2-Methyl-4,5-dihydro-naphtho[1,2-d]oxazole (CAS No.1829-78-3) represents a promising scaffold for pharmaceutical development due to its unique structural features and potential biological activities. Ongoing research continues to explore its applications in anti-inflammatory and anticancer therapies through structural optimization and mechanistic studies.
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